N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound characterized by the presence of furan, thiophene, and oxazolidine moieties
Scientific Research Applications
Chemistry
In organic synthesis, N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the oxazolidine ring is of interest due to its known biological activity, and the compound could be explored for its potential as an antimicrobial or anticancer agent.
Industry
In the materials science field, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxazolidine Ring: This step involves the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring.
Introduction of the Thiophene Sulfonyl Group: The oxazolidine intermediate is then reacted with thiophene sulfonyl chloride in the presence of a base such as triethylamine to introduce the thiophene sulfonyl group.
Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride followed by the addition of furan-2-ylmethylamine to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings in the compound can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: The oxazolidine ring can be reduced to the corresponding amino alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of bases like triethylamine
Major Products
Oxidation: Oxidized derivatives of furan and thiophene
Reduction: Amino alcohol derivatives
Substitution: Various substituted oxalamide derivatives
Mechanism of Action
The exact mechanism of action of N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- N1-(furan-2-ylmethyl)-N2-(oxazolidin-2-yl)methyl)oxalamide
- N1-(thiophen-2-ylmethyl)-N2-(oxazolidin-2-yl)methyl)oxalamide
Uniqueness
N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to the combination of furan, thiophene, and oxazolidine moieties in a single molecule. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S2/c19-14(16-9-11-3-1-6-23-11)15(20)17-10-12-18(5-7-24-12)26(21,22)13-4-2-8-25-13/h1-4,6,8,12H,5,7,9-10H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBQUQZQTACRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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